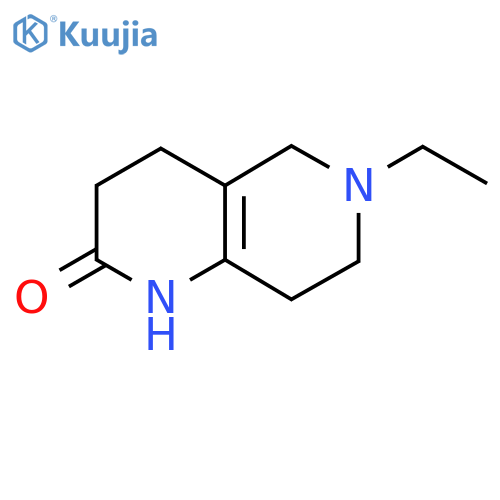Cas no 1368239-05-7 (6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one)

1368239-05-7 structure
商品名:6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
CAS番号:1368239-05-7
MF:C10H16N2O
メガワット:180.246842384338
CID:4919599
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
-
- インチ: 1S/C10H16N2O/c1-2-12-6-5-9-8(7-12)3-4-10(13)11-9/h2-7H2,1H3,(H,11,13)
- InChIKey: CSWCFAKNPVSQMY-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2=C(CCN(CC)C2)N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 258
- トポロジー分子極性表面積: 32.299
- 疎水性パラメータ計算基準値(XlogP): -0.3
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM239846-10g |
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one |
1368239-05-7 | 97% | 10g |
$1636 | 2021-06-09 | |
| Chemenu | CM239846-1g |
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one |
1368239-05-7 | 97% | 1g |
$514 | 2021-06-09 | |
| Chemenu | CM239846-5g |
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one |
1368239-05-7 | 97% | 5g |
$1169 | 2021-06-09 | |
| Chemenu | CM239846-1g |
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one |
1368239-05-7 | 97% | 1g |
$605 | 2022-06-13 |
6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
1368239-05-7 (6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one) 関連製品
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量